

Confirming Carrier Density in TiSe2 Films: A Comparative Guide to Hall Effect Measurements

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals exploring the electronic properties of transition metal dichalcogenide (TMD) films, precise characterization of carrier density is paramount. This guide provides a comparative analysis of the carrier density in Titanium Diselenide (TiSe2) films, benchmarked against other common TMDs, and confirmed through Hall effect measurements. Detailed experimental protocols and supporting data are presented to facilitate reproducible and accurate characterization.

Comparative Analysis of Carrier Density in TMD Films

The carrier density of a material is a critical parameter that dictates its electronic behavior. In TMDs, this property can be influenced by factors such as film thickness, stoichiometry, and the presence of defects. Hall effect measurements provide a direct method to determine the carrier type (electron or hole) and its concentration.

Below is a summary of reported carrier densities for TiSe2, Molybdenum Disulfide (MoS2), and Tungsten Diselenide (WSe2) films, as determined by Hall effect measurements. It is important to note that these values are collated from various studies and may reflect differences in experimental conditions.



Material	Carrier Density (cm ⁻³)	Temperature	Notes
TiSe2	~10 ²⁰ (electrons and holes)	Room Temperature	Stoichiometric films exhibit both electron and hole carriers. The carrier density can be temperature- dependent, with changes observed around the charge density wave (CDW) transition temperature. [1]
MoS2	1.72 x 10 ¹⁵ - 4.59 x 10 ¹⁴	Room Temperature	Unannealed MoS2 films.[2][3] The carrier concentration can be tuned, for example, from 2.05×10^{12} to 6.15×10^{10} cm ⁻³ .[4]
WSe2	~10 ¹⁷	Room Temperature	P-type WSe2 films.[5] The carrier concentration can be controlled, for instance, from 1.71 × 10 ¹⁰ to 2.76 × 10 ¹² cm ⁻³ .[4]

Experimental Protocol: Hall Effect Measurement of Thin Films

The van der Pauw method is a widely adopted technique for determining the resistivity and Hall coefficient of thin, arbitrarily shaped samples of uniform thickness.

I. Sample Preparation



- Film Deposition: Grow or deposit the TiSe2 (or other TMD) film on a suitable insulating substrate.
- Contact Placement: Establish four ohmic contacts at the periphery of the film. The contacts should be small in comparison to the overall sample size. Indium or gold can be used to create these contacts.

II. Measurement Setup

- Instrumentation: A Hall effect measurement system typically includes a constant current source, a high-impedance voltmeter, a switching matrix, and a magnet capable of producing a uniform magnetic field perpendicular to the film surface.
- Connections: Connect the four contacts on the sample to the measurement system.

III. Resistivity Measurement (Zero Magnetic Field)

- Apply a known DC current (I₁₂) between two adjacent contacts (e.g., 1 and 2) and measure the voltage (V₃₄) across the other two contacts (3 and 4).
- Calculate the resistance R_{12,34} = V₃₄ / I₁₂.
- Apply the same current between contacts 2 and 3 and measure the voltage across contacts
 4 and 1 to determine R_{23,41}.
- The sheet resistance (Rs) can be calculated using the van der Pauw equation: $\exp(-\pi * R_{12,34} / Rs) + \exp(-\pi * R_{23,41} / Rs) = 1$

IV. Hall Voltage Measurement (With Magnetic Field)

- Position the sample in a uniform magnetic field (B) oriented perpendicular to the film plane.
- Apply a known DC current (I13) across two diagonally opposite contacts (e.g., 1 and 3).
- Measure the voltage (V₂₄), known as the Hall voltage (VH), across the other two diagonal contacts (2 and 4).



• To correct for misalignment voltages, reverse the direction of the magnetic field (-B) and repeat the measurement to obtain VH'. The true Hall voltage is the average of these two measurements.

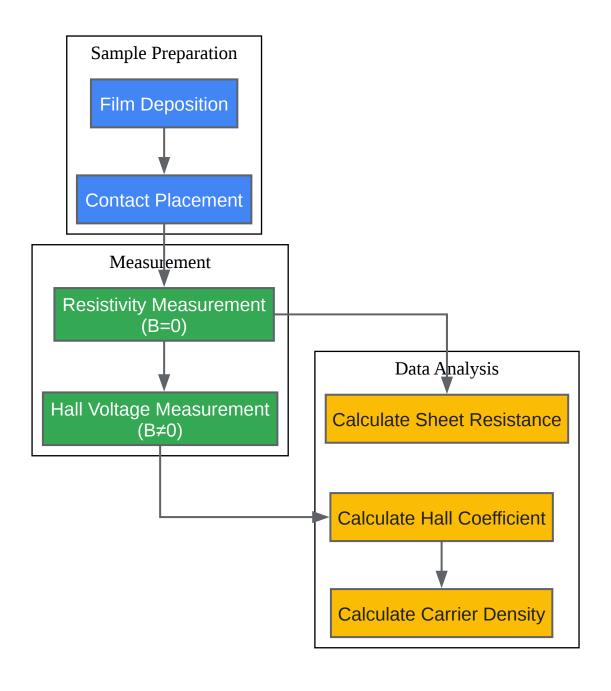
V. Carrier Density Calculation

- The Hall coefficient (RH) is calculated using the formula: RH = (VH * t) / B where 't' is the thickness of the film.
- The carrier density (n) is then determined from the Hall coefficient: n = 1 / (e * RH) where 'e' is the elementary charge. The sign of the Hall coefficient indicates the carrier type (negative for electrons, positive for holes).

Experimental Workflow

The following diagram illustrates the logical flow of the Hall effect measurement process to determine the carrier density of a thin film.





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Figure 1. Workflow for determining carrier density using Hall effect measurements.

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- To cite this document: BenchChem. [Confirming Carrier Density in TiSe2 Films: A
 Comparative Guide to Hall Effect Measurements]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1594851#hall-effect-measurements-to-confirm-carrier-density-in-tise2-films]

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